![molecular formula C24H16FN3S B2528235 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile CAS No. 476676-49-0](/img/structure/B2528235.png)
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile, is a complex organic molecule that appears to be related to the field of organic chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, as described in the first paper, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . This suggests that the synthesis of the compound may also involve the use of nitrile precursors and could potentially include steps such as amine formation and the introduction of a fluoromethoxy group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized and its three-dimensional structure was elucidated, revealing a supramolecular network . This indicates that the compound may also exhibit a complex three-dimensional structure with potential for supramolecular assembly, which could be characterized by similar methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the formation of hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the molecular conformation and self-assembly processes . These interactions are likely to be present in the compound , influencing its reactivity and potential for forming larger structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods and computational analyses. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . Hirshfeld surface analysis and DFT calculations were used to quantify noncovalent interactions in the crystal packing . These techniques could be applied to the compound to determine its properties, such as solubility, stability, and electronic characteristics.
Scientific Research Applications
Piezochromic and Aggregation-Enhanced Emission Properties
A novel diphenylacrylonitrile derivative demonstrated notable piezochromic behaviors under hydrostatic pressure, showing a significant shift in fluorescence color when subjected to different stress conditions. This compound's unique aggregation-enhanced emission (AIE) effects and mechano-fluorochromic properties underpin its potential in developing pressure-sensitive materials and sensors (Ouyang et al., 2016).
Synthesis and Biological Applications
In the field of medicinal chemistry, (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile derivatives have been explored for their antifungal properties. New heterocycles derived from this compound showed promising antifungal activity, suggesting its potential as a lead compound in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Optical and Electronic Materials
This compound's derivatives have also been studied for their nonlinear optical properties, indicating potential applications in optoelectronic devices. The design and synthesis of donor-acceptor substituted thiophene dyes derived from this chemical structure showcased enhanced nonlinear optical limiting, useful for protecting optical sensors and human eyes from intense light sources (Anandan et al., 2018).
Photoluminescence and Electrochemical Studies
The synthesis and photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units have been explored. These compounds emit green fluorescence in solid state and solution, highlighting their potential in organic light-emitting diodes (OLEDs) and other photoluminescent applications (Xu, Yu, & Yu, 2012).
properties
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3S/c25-21-7-4-8-22(13-21)27-15-20(14-26)24-28-23(16-29-24)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-13,15-16,27H/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBHJFMSWSQQZ-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=CC(=CC=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.